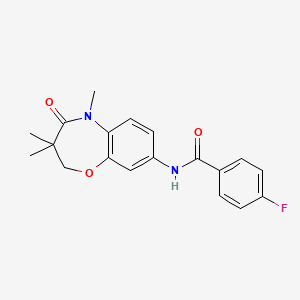

4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-19(2)11-25-16-10-14(8-9-15(16)22(3)18(19)24)21-17(23)12-4-6-13(20)7-5-12/h4-10H,11H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYYIALCJRMUHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the tetrahydrobenzo[b][1,4]oxazepine ring: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of a base and a suitable solvent.

Introduction of the fluorine atom: This can be achieved through fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the benzamide group: This step involves the coupling of the benzamide moiety to the tetrahydrobenzo[b][1,4]oxazepine ring, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or oxazepines.

Scientific Research Applications

4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of the target compound differ in substituents on the benzamide ring or benzoxazepin core. Below is a detailed comparison with three key analogs:

4-Chloro Analog (BG16704)

Chemical Name : 4-Chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Key Differences :

- Substituent : Chlorine replaces fluorine at the benzamide’s para position.

- Molecular Weight : 358.82 g/mol (vs. 342.37 g/mol for the fluoro analog) .

- Electronic Effects : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce dipole interactions but enhance lipophilicity (ClogP estimated +0.3 higher).

- Synthetic Accessibility : Chlorinated analogs are often more stable under acidic conditions due to weaker C–Cl bond polarization.

Sulfonamide Derivative (BF22526)

Chemical Name : 2,4-Dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide

Key Differences :

- Functional Group : Benzamide is replaced by a sulfonamide group, with 2,4-dimethyl substituents on the benzene ring.

- Molecular Weight : 388.48 g/mol .

Implications : The sulfonamide group’s acidity could improve solubility in physiological pH ranges, while steric effects might reduce off-target interactions.

4-tert-Butyl Analog (BF38395)

Chemical Name : 4-tert-Butyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Key Differences :

- Substituent : A bulky tert-butyl group replaces fluorine, and the benzoxazepin substitution shifts to position 7.

- Molecular Weight : 380.48 g/mol .

- Lipophilicity : The tert-butyl group substantially increases ClogP (~+1.5 vs. fluoro analog), favoring lipid bilayer partitioning.

Implications : Enhanced lipophilicity may improve blood-brain barrier penetration, but the bulky tert-butyl group could hinder binding to sterically sensitive targets.

Biological Activity

4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound with potential therapeutic applications due to its unique structural characteristics. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C19H19FN2O3

- Molecular Weight : 342.4 g/mol

- CAS Number : 921792-40-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have demonstrated activities such as:

- Enzyme inhibition : Targeting specific enzymes involved in metabolic pathways.

- Receptor modulation : Influencing receptor activity which can affect cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds with benzoxazepine frameworks can exhibit a range of pharmacological effects. The following table summarizes some key findings related to the biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds and their implications for drug development:

- Antitumor Studies : Preliminary studies have shown that similar benzoxazepine derivatives exhibit potent cytotoxicity against human tumor xenografts. These findings suggest that this compound may also have significant antitumor potential .

- Neuroprotective Studies : Research indicates that compounds with similar structures can protect against neuronal death induced by oxidative stress. This suggests a possible role for this compound in treating neurodegenerative diseases .

- Metabolic Pathway Modulation : Studies have shown that benzoxazepine derivatives can modulate metabolic pathways involving glucosylceramide synthase and other critical enzymes. This modulation can lead to therapeutic effects in metabolic disorders .

Q & A

Basic Questions

Q. What are the key structural features and spectroscopic characterization methods for 4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide?

- The compound features a tetrahydrobenzoxazepine core fused with a fluorinated benzamide moiety. Key structural elements include the 4-oxo group, 3,3,5-trimethyl substituents on the benzoxazepine ring, and a para-fluoro substituent on the benzamide.

- Characterization Methods :

- NMR Spectroscopy : H and C NMR identify methyl, fluorine, and carbonyl signals. The fluorine atom’s electron-withdrawing effect deshields adjacent protons, shifting peaks downfield .

- IR Spectroscopy : Confirms the presence of amide (C=O stretch ~1650–1700 cm) and oxazepine ring vibrations .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHFNO) and molecular weight (~364.39 g/mol) .

Q. What is the general synthetic route for this benzoxazepine derivative?

- Step 1 : Formation of the benzoxazepine core via cyclization of a substituted 2-aminophenol derivative under reflux with catalysts (e.g., potassium carbonate) .

- Step 2 : Introduction of the 4-fluorobenzamide group via amide coupling (e.g., using EDCI/HOBt or DCC) under inert conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions (e.g., ring-opening) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .

- Catalysts : Use Pd-based catalysts for Suzuki couplings or trifluoroacetic anhydride for fluorination steps .

- Continuous Flow Chemistry : Reduces by-products and improves scalability for multi-step syntheses .

Q. How can researchers resolve contradictions in reported biological activity data for similar benzoxazepines?

- Methodological Approach :

- In Vitro Assays : Standardize assays (e.g., enzyme inhibition IC) across cell lines to control for variability .

- Molecular Docking : Compare binding affinities of fluorinated vs. trifluoromethyl analogs to target receptors (e.g., kinases or GPCRs) .

- Meta-Analysis : Cross-reference PubChem/ChemSpider data to identify outliers in activity datasets .

Q. What advanced techniques are recommended for analyzing degradation products or impurities?

- LC-MS/MS : Identifies trace impurities (<0.1%) and degradation pathways (e.g., hydrolyzed amide bonds) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the benzoxazepine core .

- Stability Studies : Accelerated thermal/photo-stability tests under ICH guidelines to predict shelf-life .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorine substituent’s role?

- SAR Strategy :

- Synthesize analogs with halogens (Cl, Br) or methyl groups at the benzamide’s para position .

- Compare logP (lipophilicity) and solubility profiles via shake-flask/HPLC methods .

- In Vivo Pharmacokinetics : Assess bioavailability and metabolic stability in rodent models to correlate fluorine’s impact on half-life .

Data-Driven Insights

-

Comparative Physicochemical Properties :

Property Value (This Compound) Trifluoromethyl Analog Molecular Weight 364.39 g/mol 406.405 g/mol logP (Predicted) ~2.8 ~3.5 Solubility (DMSO) >10 mM <5 mM -

Key Spectral Peaks :

- H NMR (DMSO-d6) : δ 1.28 (s, 6H, CH), 2.95 (s, 3H, N-CH), 7.45–7.80 (m, aromatic H) .

- IR (KBr) : 1685 cm (amide C=O), 1240 cm (C-F stretch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.